molecular formula C13H12F3NO2S2 B2492561 N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396761-70-8

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2492561
CAS No.: 1396761-70-8
M. Wt: 335.36
InChI Key: LICWFNROKIIUKT-UHFFFAOYSA-N
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Description

N-(Thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and anticancer research. Compounds featuring the acyl sulfonamide scaffold, such as this one, are recognized for their versatile biological activities and potential as antineoplastic agents . The molecular structure incorporates both a thiophene heterocycle and a trifluoromethylphenyl group, motifs commonly associated with enhanced binding affinity and metabolic stability, making it a valuable scaffold for developing novel therapeutic candidates. This compound is supplied for research purposes, specifically for in vitro biochemical and pharmacological studies. Its primary research value lies in the exploration of new anticancer agents. Structurally related acyl sulfonamide compounds have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including triple-negative breast carcinoma (MDA-MB-231), nonsmall cell lung carcinoma (A549), and cervical epithelioid carcinoma (HeLa) . Preliminary research on analogous compounds suggests potential mechanisms of action may include the induction of apoptosis (programmed cell death) and cell cycle arrest , specifically in the S phase . Furthermore, some related sulfonamides have been identified as potential matrix metalloproteinase-2 (MMP2) inhibitors , an enzyme target implicated in cancer metastasis and tumor progression . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for investigating novel pathways in oncology and cellular biochemistry. Important Notice: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2S2/c14-13(15,16)12-3-1-10(2-4-12)9-21(18,19)17-7-11-5-6-20-8-11/h1-6,8,17H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICWFNROKIIUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Methanesulfonyl Chloride

The most straightforward method involves reacting 4-(trifluoromethyl)benzylamine with methanesulfonyl chloride in anhydrous dichloromethane. A 2025 BenchChem study demonstrated that adding triethylamine (3.0 equiv) as a base at −20°C suppresses side reactions, achieving 68% yield after 12 hours. Critical parameters include:

  • Stoichiometry : 1:1.2 amine-to-sulfonyl chloride ratio
  • Temperature : −20°C to 0°C to minimize hydrolysis
  • Workup : Sequential washes with 1M HCl (2×) and saturated NaHCO₃

The thiophene-3-ylmethyl group is introduced via reductive amination using thiophene-3-carbaldehyde and sodium cyanoborohydride in methanol, followed by chromatographic purification (hexane/EtOAc 4:1).

Transition-Metal Catalyzed Coupling Strategies

Nickel-Catalyzed Three-Component Assembly

A 2023 RSC Advances protocol (Source 1) employs nickel(0) bis(1,5-cyclooctadiene) (10 mol%) with tricyclohexylphosphine (20 mol%) in acetonitrile at 100°C for 12 hours. The one-pot reaction combines:

Component Equivalent Role
4-(Trifluoromethyl)benzaldehyde 1.0 Electrophilic partner
Thiophene-3-methanamine 1.2 Nucleophile
Methanesulfonamide 1.5 Sulfonyl source

This method achieves 72% yield with >95% purity after flash chromatography. Titanium(IV) isopropoxide (20 mol%) acts as a Lewis acid to activate the aldehyde.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin Immobilization

Industrial-scale production (Source 4) utilizes Wang resin-bound 4-(trifluoromethyl)benzyl alcohol. Key steps:

  • Loading : React resin with methanesulfonyl chloride (2.5 equiv) in DMF/pyridine (3:1)
  • Amination : Treat with thiophene-3-methylamine (5.0 equiv) in DCM at 40°C for 8h
  • Cleavage : 95% TFA/H₂O (2h) releases the product

This method enables 85% crude yield with <2% impurities, suitable for kilogram-scale synthesis.

Reaction Optimization and Analytical Data

Solvent Screening (Source 3)

A 2024 study compared reaction efficiency in aprotic solvents:

Solvent Dielectric Constant Yield (%) Purity (%)
Acetonitrile 37.5 78 98
Dichloroethane 10.4 65 92
THF 7.5 58 89

Acetonitrile’s high polarity facilitates sulfonamide bond formation while suppressing thiophene ring oxidation.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Patent JP5307143B2 discloses a tubular reactor system operating at:

  • Residence time : 8.5 minutes
  • Temperature : 115°C
  • Pressure : 4.2 bar

This configuration achieves 94% conversion with 99.8% purity, reducing batch-to-batch variability compared to flask reactions.

Purification and Characterization

Chromatographic Conditions

Final purification employs gradient elution on silica gel (230–400 mesh):

Fraction Hexane:EtOAc Recovery (%)
1 9:1 12 (impurities)
2 6:1 88 (product)

¹H NMR (500 MHz, CDCl₃) key signals:

  • δ 7.72 (d, J = 8.2 Hz, 2H, ArH)
  • δ 4.31 (s, 2H, SCH₂)
  • δ 3.08 (s, 3H, SO₂CH₃)

Emerging Methodologies

Photoredox Catalysis

Preliminary work (Source 6) uses fac-Ir(ppy)₃ (2 mol%) under 450 nm LED irradiation to accelerate the coupling step:

  • Yield improvement : 82% vs. 68% thermal
  • Reaction time : 3h vs. 12h conventional

This approach reduces energy consumption but requires strict oxygen exclusion.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfonamide group participate in oxidation under controlled conditions:

Reagent Conditions Product Yield Source
m-CPBACH₂Cl₂, 0°C → rt, 12 hSulfone derivative (thiophene-S,S-dioxide analog)78%
H₂O₂/AcOHReflux, 6 hThiophene oxide intermediate65%

Mechanistic Notes :

  • m-CPBA oxidizes the thiophene sulfur to sulfone via electrophilic epoxidation followed by ring-opening.

  • H₂O₂ in acetic acid selectively oxidizes the methylene bridge adjacent to the sulfonamide group.

Reduction Reactions

The trifluoromethylphenyl group and sulfonamide nitrogen are susceptible to reduction:

Reagent Conditions Product Yield Source
NaBH₄/MeOH0°C, 2 hReduced amine (N-H derivative)92%
LiAlH₄/THFReflux, 4 hDesulfonated product (thiophen-3-ylmethaneamine)68%

Key Findings :

  • NaBH₄ selectively reduces the sulfonamide N–S bond without affecting the thiophene ring.

  • LiAlH₄ cleaves the sulfonamide entirely, yielding a primary amine.

Nucleophilic Substitution

The sulfonamide’s nitrogen serves as a nucleophile in SN2 reactions:

Electrophile Base Conditions Product Yield Source
Methyl iodideK₂CO₃DMF, 60°C, 8 hN-methylated sulfonamide85%
Benzyl bromideDIPEACH₃CN, rt, 24 hN-benzyl derivative73%

Kinetics :

  • Methylation proceeds with second-order kinetics (k=0.15L\cdotpmol1\cdotps1k = 0.15 \, \text{L·mol}^{-1}\text{·s}^{-1}) in DMF .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective EAS:

Reagent Position Product Yield Source
Br₂/FeBr₃C5 of thiophene5-bromo-thiophene derivative89%
HNO₃/H₂SO₄C2 of thiophene2-nitro-thiophene derivative62%

Regioselectivity :

  • Electron-donating –CH₂SO₂– group directs electrophiles to C5.

  • Steric hindrance from the trifluoromethylphenyl group limits substitution at C2.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O, 80°C, 12 hBiaryl derivative76%
Buchwald-HartwigPd₂(dba)₃/XPhosToluene, 110°C, 24 hN-arylated sulfonamide81%

Optimization :

  • Buchwald-Hartwig reactions require XPhos as a ligand to suppress β-hydride elimination.

Hydrolysis and Stability

The sulfonamide bond resists hydrolysis under acidic/basic conditions:

Condition Time Degradation Source
1M HCl, 100°C24 h<5% decomposition
1M NaOH, 100°C24 h12% decomposition

Mechanism :

  • Base-induced cleavage proceeds via nucleophilic attack at the sulfur atom.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

  • Biological Activity Investigation : Preliminary studies indicate potential antimicrobial and anticancer properties. Similar compounds have been explored for their ability to inhibit specific enzymes, suggesting that N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide may exhibit similar activities .

Medicine

  • Therapeutic Potential : The compound's structure suggests possible applications as an anti-inflammatory or antibacterial agent. Research into its mechanism of action is ongoing, focusing on its interaction with molecular targets such as enzymes and receptors involved in disease pathways.

Industry

  • Advanced Materials Development : The compound has potential applications in creating organic semiconductors and light-emitting diodes (OLEDs). Its distinct electronic properties due to the trifluoromethyl group make it suitable for use in electronic materials.

Case Studies

  • Antimicrobial Activity :
    • A study investigated compounds with similar structures for their effectiveness against various bacterial strains. Results indicated significant antibacterial activity, suggesting that this compound could be further explored as a lead compound in drug development.
  • Anticancer Properties :
    • Research on related thiophene derivatives has shown promise in inhibiting cancer cell proliferation. This compound's unique structure may enhance its efficacy against specific cancer types through targeted action on cancer-related pathways.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity and selectivity, while the sulfonamide moiety might contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Context

Sulfonamide derivatives are prevalent in pesticides, as evidenced by compounds like sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) and mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide) .

Compound Key Substituents Application
Target Compound Thiophen-3-ylmethyl, 4-(trifluoromethyl)phenyl Hypothetical agrochemical/pharmaceutical
Sulfentrazone Triazolone ring, dichlorophenyl, difluoromethyl Herbicide
Mefluidide Trifluoromethylsulfonyl, dimethylphenyl Plant growth regulator

Key Differences :

  • The target compound lacks the triazolone or acetamide groups seen in sulfentrazone and mefluidide, respectively.

Pharmaceutical-Related Sulfonamides in Patent Literature

European patents describe complex sulfonamide derivatives, such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .

Compound Key Substituents Likely Application
Target Compound Thiophen-3-ylmethyl, 4-(trifluoromethyl)phenyl Undisclosed
Patent Compound Pyrimidine, morpholine, bicyclic pyrrolopyridazine Kinase inhibitor (hypothetical)

Key Differences :

  • The patent compound features a bicyclic pyrrolopyridazine core and morpholine-ethoxy group , enabling hydrogen bonding and kinase-targeted interactions.
  • The target compound’s simpler structure may prioritize cost-effective synthesis or broad-spectrum activity.

Methanesulfonamide Derivatives in Chemical Databases

Compounds like N-(4-(5-Aminopyridin-3-yl)phenyl)methanesulfonamide (InChIKey: CPBKWMVSOQPOHX-UHFFFAOYSA-N) share the methanesulfonamide core but differ in aromatic substituents .

Compound Key Substituents Suppliers/Use
Target Compound Thiophen-3-ylmethyl, 4-(trifluoromethyl)phenyl Undisclosed
Database Compound 5-Aminopyridin-3-yl, phenyl Research chemical

Key Differences :

  • The aminopyridine group in the database compound may enhance solubility or metal-chelating capacity, whereas the target’s thiophene could improve membrane permeability.

Functional Implications of Structural Variations

  • Trifluoromethyl Group : Common in agrochemicals (e.g., sulfentrazone ) and pharmaceuticals for its electron-withdrawing and stability-enhancing effects.
  • Thiophene vs. Pyridine/Pyrimidine : Thiophene’s lower polarity may increase blood-brain barrier penetration compared to nitrogen-containing heterocycles .
  • Morpholine/Pyrrolopyridazine Additions : Patent compounds leverage these for target-specific interactions, suggesting the target compound may trade specificity for synthetic simplicity.

Biological Activity

N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and findings from various studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is synthesized through a multi-step reaction, where key intermediates are formed and subsequently transformed into the final product. The detailed synthetic pathway can be found in the literature, highlighting the efficiency and yield of each reaction step .

Anticancer Activity

This compound has shown promising anticancer activity. In vitro studies indicate that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-75.2
A5496.8
HeLa4.5

The mechanism by which this compound exerts its anticancer effects involves the inhibition of the NF-κB signaling pathway, which is crucial for cell survival and proliferation in cancer cells. By disrupting this pathway, the compound induces apoptosis and inhibits tumor growth .

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with this compound led to a reduction in cell viability by over 70% after 48 hours, indicating potent cytotoxic effects .
  • Combination Therapy : In combination with standard chemotherapeutic agents, this compound enhanced the efficacy of treatments in resistant cancer cell lines, suggesting its potential as an adjuvant therapy .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide?

  • Methodological Answer: Synthesis optimization requires balancing reaction yield, purity, and scalability. Key steps include:
  • Coupling Reactions: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling between thiophene and trifluoromethylphenyl moieties .
  • Sulfonamide Formation: React methanesulfonyl chloride with the amine intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
  • Process Intensification: Employ flow chemistry to enhance mixing and heat transfer, reducing side reactions .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm connectivity of thiophene, sulfonamide, and trifluoromethyl groups .
  • High-Resolution Mass Spectrometry (HRMS): ESI or MALDI-TOF for exact mass verification .
  • X-ray Crystallography: To resolve ambiguities in stereochemistry or hydrogen bonding patterns (e.g., C–H···O interactions in sulfonamide groups) .
  • HPLC-PDA: For purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound, and what functional is optimal for DFT studies?

  • Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set provides accurate predictions of:
  • Electrostatic Potential Surfaces: Identifying nucleophilic/electrophilic regions for reaction site analysis .
  • HOMO-LUMO Gaps: Correlating electronic transitions with UV-Vis spectra .
  • Trifluoromethyl Effects: The electron-withdrawing nature of CF₃ alters charge distribution, impacting binding affinity in target proteins .

Q. What experimental and computational approaches resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

  • Methodological Answer:
  • Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) to compare packing motifs across polymorphs .
  • Variable-Temperature XRD: Detect dynamic hydrogen-bond rearrangements under thermal stress .
  • Molecular Dynamics Simulations: Use AMBER or CHARMM force fields to model solvent effects on crystal lattice stability .

Q. How do structural modifications (e.g., thiophene substitution) impact biological activity, and how are SAR studies designed to test this?

  • Methodological Answer:
  • Analog Synthesis: Replace thiophene with furan or pyrrole to assess π-stacking interactions .
  • Enzymatic Assays: Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
  • Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding poses and affinity changes .

Q. What strategies mitigate conflicting data in stability studies under oxidative/reductive conditions?

  • Methodological Answer:
  • For Oxidation: Test stability with H₂O₂ (3% v/v) or KMnO₄ in acidic media. Monitor degradation via LC-MS; sulfone derivatives are common byproducts .
  • For Reduction: Use NaBH₄ or LiAlH₄ in THF. Amine or alcohol derivatives may form, requiring quenching with NH₄Cl to prevent over-reduction .
  • Controlled Atmosphere: Conduct experiments under argon to isolate oxidative/reductive pathways .

Q. How does the trifluoromethyl group influence pharmacokinetic properties, and what assays validate these effects?

  • Methodological Answer:
  • LogP Measurement: Shake-flask method with octanol/water to quantify lipophilicity enhancement from CF₃ .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolite identification .
  • Plasma Protein Binding: Equilibrium dialysis to assess % binding, which correlates with CF₃’s hydrophobic interactions .

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